2-Bromo-4-chloro-6-fluorobenzoyl chloride
Overview
Description
2-Bromo-4-chloro-6-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. This compound is a member of the benzoyl chloride family, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of hydrogen atoms on the benzene ring with bromine, chlorine, and fluorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the reactive nature of the compound and the potential release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine, bromine, or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzoyl chloride involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is due to the presence of the highly electrophilic benzoyl chloride group, which readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a benzoyl chloride group.
4-Bromo-2-chloro-6-fluorobenzoyl chloride: Similar in structure but with different positions of the halogen atoms.
Uniqueness
2-Bromo-4-chloro-6-fluorobenzoyl chloride is unique due to its specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-1-3(9)2-5(11)6(4)7(10)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXVTZUHSKWTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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